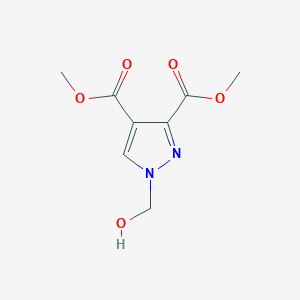![molecular formula C26H26N2O5 B10901108 N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dihydroindenyl group, a benzyloxy moiety, and a dimethoxybenzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the dihydroindenyl intermediate. This intermediate can be synthesized through the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride . The benzyloxy moiety is introduced via etherification reactions, often using alkyl halides and a base like potassium carbonate . The final step involves the coupling of the dihydroindenyl and benzyloxy intermediates with 2,6-dimethoxybenzohydrazide under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZOYL}-2,6-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2,3-Dihydro-1H-inden-1-one: Shares the dihydroindenyl core and is used in similar synthetic applications.
Benzyloxy derivatives: Compounds with benzyloxy groups that exhibit similar reactivity and applications.
Dimethoxybenzohydrazides: Compounds with the dimethoxybenzohydrazide core, used in medicinal chemistry.
Properties
Molecular Formula |
C26H26N2O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N'-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl]-2,6-dimethoxybenzohydrazide |
InChI |
InChI=1S/C26H26N2O5/c1-31-22-10-5-11-23(32-2)24(22)26(30)28-27-25(29)20-9-3-6-17(14-20)16-33-21-13-12-18-7-4-8-19(18)15-21/h3,5-6,9-15H,4,7-8,16H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
IBLBYMOMDRCDFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![3-chloro-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10901039.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-3,4,5-trihydroxybenzohydrazide](/img/structure/B10901054.png)
![6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B10901055.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B10901057.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901064.png)
![tert-butyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10901067.png)
![5-methyl-4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10901070.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)
